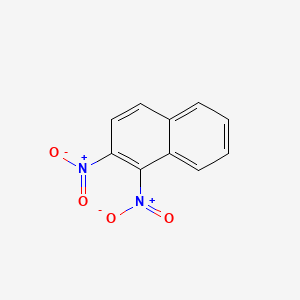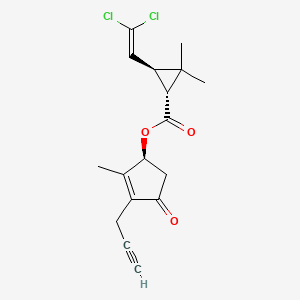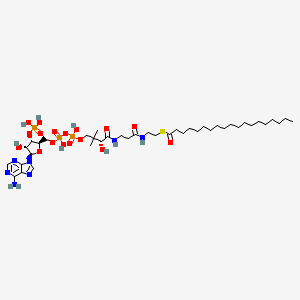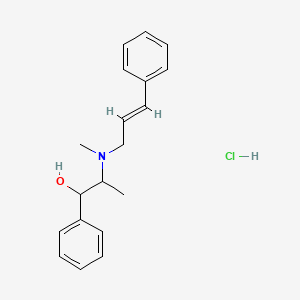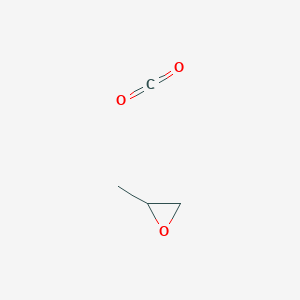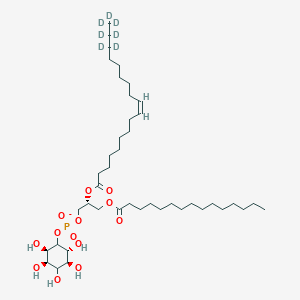
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt)
Overview
Description
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) is a deuterated phospholipid. This compound consists of a glycerol backbone esterified with pentadecanoic acid and oleic acid, and a phosphate group linked to inositol. The presence of deuterium atoms (d7) makes it useful in various scientific research applications, particularly in studies involving lipid metabolism and cell membrane dynamics.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a stepwise esterification process. The glycerol backbone is first activated, followed by the sequential addition of pentadecanoic acid and oleic acid
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes, ensuring high purity and yield. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond of oleic acid, resulting in the formation of oxo-compounds.
Reduction: Reduction reactions can be performed to convert the double bond in oleic acid to a single bond, yielding saturated fatty acids.
Substitution: Substitution reactions at the phosphate group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Phosphorylating agents and nucleophiles are used to introduce different substituents at the phosphate group.
Major Products Formed:
Oxidation Products: Various oxo-compounds, including aldehydes and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Phosphorylated derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a model molecule in studies of lipid chemistry and membrane biophysics.
Biology: It serves as a tool in investigating cell membrane structure and function, particularly in the context of lipid-protein interactions.
Medicine: Research involving the compound includes studies on lipid metabolism disorders and the development of lipid-based drug delivery systems.
Industry: The compound is utilized in the production of lipid standards and as a component in lipidomics research.
Mechanism of Action
The compound exerts its effects primarily through its role in cell membrane dynamics. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The deuterated atoms provide a means to track the compound's behavior in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Molecular Targets and Pathways Involved:
Membrane Proteins: Interaction with integral and peripheral membrane proteins.
Signaling Pathways: Involvement in lipid signaling pathways, such as those mediated by phosphoinositides.
Comparison with Similar Compounds
1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) is unique due to its deuterated structure, which allows for detailed tracking in biological systems. Similar compounds include:
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine (PC)
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (PE)
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (PG)
These compounds differ in their head groups, which influence their specific interactions and functions within biological membranes.
Properties
IUPAC Name |
[(2R)-2-[(Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O13P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(44)54-34(32-52-35(43)30-28-26-24-22-20-16-14-12-10-8-6-4-2)33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49/h17-18,34,37-42,45-49H,3-16,19-33H2,1-2H3,(H,50,51)/p-1/b18-17-/t34-,37?,38-,39+,40-,41-,42?/m1/s1/i1D3,3D2,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKYASHMOHAUQB-NBCVDIFBSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78O13P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017742 | |
| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260669-44-9 | |
| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


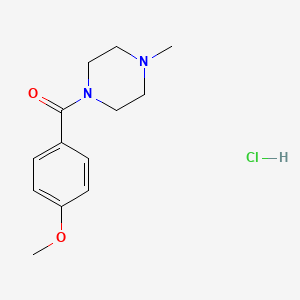
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
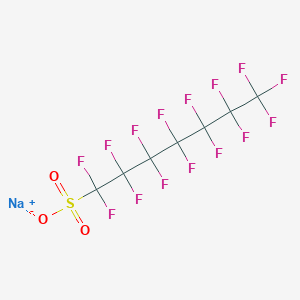

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)
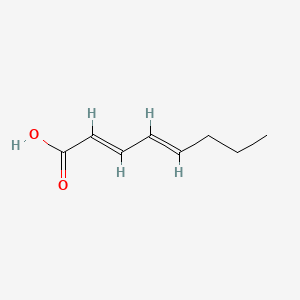
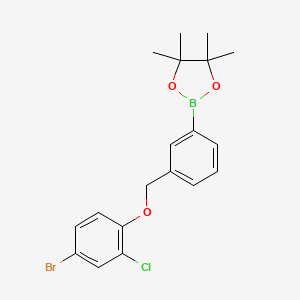
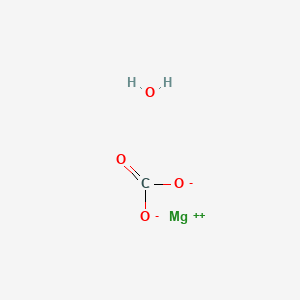
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)
